
(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
説明
“(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine” is a chemical compound with the molecular formula C16H15ClN2S . It has a molecular weight of 302.8 g/mol . The IUPAC name for this compound is N - [ (2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of a quinoline ring and a thiophene ring . The compound is close to being planar . In the crystal, molecules are linked by O-H⋯O hydrogen bonds, generating C (2) chains, and weak C-H⋯π interactions and aromatic π-π stacking interactions help to consolidate the structure .Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 302.0644474 g/mol . The topological polar surface area is 53.2 Ų . The compound has 20 heavy atoms .科学的研究の応用
Immune Response Modifiers
Quinoline derivatives like imiquimod, a class of non-nucleoside imidazoquinolinamines, have been identified as potent immune response modifiers. These compounds activate the immune system through the localized induction of cytokines such as IFN-α, -β, and a number of endogenous interleukins. The mechanism of action remains partially unexplored, but in vivo studies have shown their efficacy in immunoregulatory, antiviral, antiproliferative, and antitumor activities. These characteristics suggest the potential of quinoline derivatives as topical agents for various cutaneous diseases, highlighting their versatility beyond traditional therapeutic uses (Syed, 2001).
Corrosion Inhibitors
Quinoline compounds have been identified as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups have shown significant effectiveness against metallic corrosion, indicating their industrial application potential beyond biomedical uses (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties make them suitable for various applications, including organic light-emitting diodes (OLEDs), highlighting their role in the development of advanced material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Chemistry Approaches
Efforts have been made to develop greener, non-toxic, environment-friendly methods in synthesizing quinoline scaffolds. The focus on green chemistry approaches aims to eliminate the use of hazardous chemicals, solvents, and catalysts, promoting sustainable practices in chemical synthesis. These advancements emphasize the commitment to reducing the environmental impact while exploring the vast potential of quinoline derivatives in various applications (Nainwal et al., 2019).
特性
IUPAC Name |
N-[(2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-11-4-5-15-12(7-11)8-13(16(17)19-15)9-18-10-14-3-2-6-20-14/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJGGGIXJYIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347005 | |
| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine | |
CAS RN |
603098-13-1 | |
| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



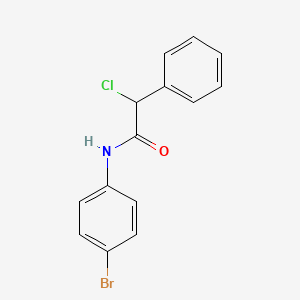

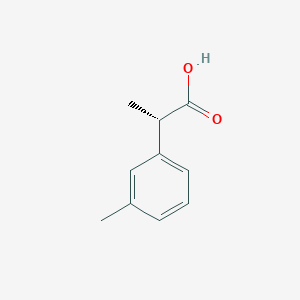
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)
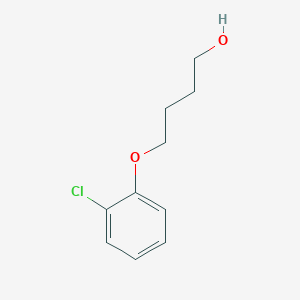
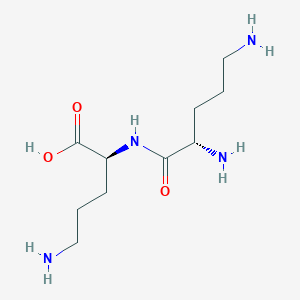
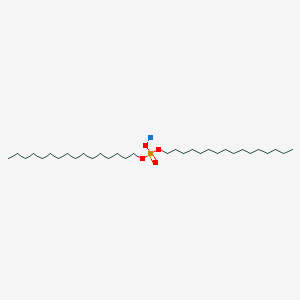

![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)
![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)